molecular formula C14H28N2O2S B8221638 tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate

tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate

Cat. No.: B8221638
M. Wt: 288.45 g/mol
InChI Key: DMBXIUUSSORZLF-UHFFFAOYSA-N
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Description

tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate: is a complex organic compound featuring a tert-butyl group, a thietan-3-ylamino moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate typically involves multiple steps:

    Formation of the Thietan-3-ylamine Intermediate: This step involves the synthesis of thietan-3-ylamine, which can be achieved through the reaction of thietane with ammonia or an amine under controlled conditions.

    Alkylation Reaction: The thietan-3-ylamine is then alkylated with a suitable alkyl halide to introduce the pentan-3-yl group.

    Carbamate Formation: The final step involves the reaction of the alkylated thietan-3-ylamine with tert-butyl chloroformate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thietan-3-ylamino moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation. The thietan-3-ylamino moiety may also interact with biological membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3-aminopentan-3-yl)carbamate
  • tert-Butyl(3-(methylamino)pentan-3-yl)carbamate
  • tert-Butyl(3-((thiophen-3-ylamino)methyl)pentan-3-yl)carbamate

Uniqueness

tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[3-[(thietan-3-ylamino)methyl]pentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2S/c1-6-14(7-2,10-15-11-8-19-9-11)16-12(17)18-13(3,4)5/h11,15H,6-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBXIUUSSORZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC1CSC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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